2-(4-(叔丁氧羰基氨基)-2-硝基苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

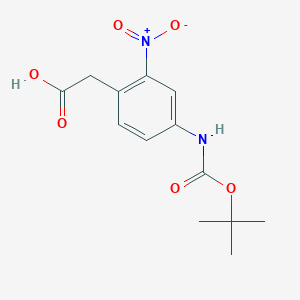

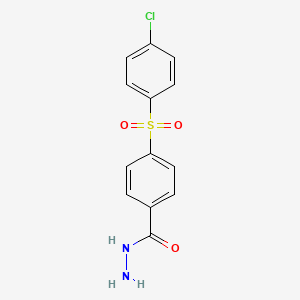

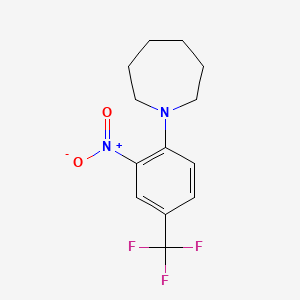

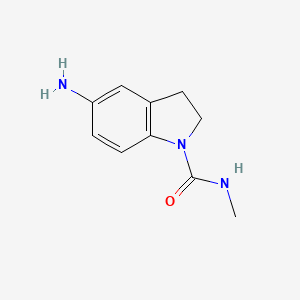

The compound “2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines. The presence of the nitro group (-NO2) and the acetic acid moiety (-COOH) suggest that this compound might be involved in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bulky Boc group, the electron-withdrawing nitro group, and the polar acetic acid group. These groups would significantly influence the physical and chemical properties of the compound .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The nitro group might be reduced to an amine, and the acetic acid moiety could react with bases or be involved in esterification reactions. The Boc group could be removed under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar acetic acid group and the nitro group would likely make the compound relatively polar. The Boc group is quite bulky and could influence the compound’s solubility and reactivity .科学研究应用

环境影响和毒理学

- 对类似化合物(如 2,4-二氯苯氧乙酸 (2,4-D))的研究突出了它们在农业中作为除草剂的广泛使用以及随之而来的环境存在。这些研究强调了生态和毒理学效应,包括对非目标生物的潜在毒性以及此类化合物在水生和土壤环境中的作用。了解它们的降解途径以及开发去除或减少废水和环境样品中此类化合物的含量的方法非常重要 (Zuanazzi 等人,2020 年; Goodwin 等人,2018 年).

化学降解和分析

- 对类似化合物降解的研究提供了对与环境和药物背景相关的分析方法和降解过程的见解。例如,使用 LC-MS/MS 分析了尼替西农(与三酮除草剂相关)在各种条件下的降解,说明了降解产物的稳定性,并为理解相关化合物的环境和代谢稳定性提供了基础 (Barchańska 等人,2019 年).

抗菌和消毒应用

- 过氧乙酸(一种具有与本品中的乙酸部分相似的官能团的化合物)的使用证明了此类化合物可以表现出的抗菌特性。过氧乙酸在废水消毒中的有效性突出了探索相关化合物用于抗菌应用的潜力,因为它们对广谱微生物有效,并且没有有害副产物 (Kitis,2004 年).

蛋白质稳态和医学研究

- 化学伴侣(如 4-苯丁酸)在维持蛋白质稳态和减轻内质网应激方面的治疗潜力,为类似化合物提出了一个研究途径。这一研究方向与了解受硝基苯基化合物及其衍生物影响的细胞机制有关,可能为药物开发和治疗策略提供信息 (Kolb 等人,2015 年).

作用机制

Target of Action

It is known that this compound is a tert-butoxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that this compound may interact with peptide or protein targets .

Mode of Action

The mode of action of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid involves its role as a Boc-protected amino acid. In peptide synthesis, the Boc group serves as a protective group for the amino group, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation .

Biochemical Pathways

Given its role in peptide synthesis, it can be inferred that this compound may influence protein synthesis and related biochemical pathways .

Pharmacokinetics

As a Boc-protected amino acid, its bioavailability may be influenced by factors such as its stability under physiological conditions and its ability to cross biological membranes .

Result of Action

The molecular and cellular effects of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid are likely related to its role in peptide synthesis. By serving as a building block in the synthesis of peptides, this compound can contribute to the formation of proteins with diverse biological functions .

Action Environment

The action, efficacy, and stability of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group and thus the compound’s ability to participate in peptide synthesis . Other factors, such as temperature and the presence of other reactive species, may also influence its action .

安全和危害

未来方向

属性

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-nitrophenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-9-5-4-8(6-11(16)17)10(7-9)15(19)20/h4-5,7H,6H2,1-3H3,(H,14,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDVJUQDFSSGCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446589 |

Source

|

| Record name | {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid | |

CAS RN |

512180-63-1 |

Source

|

| Record name | {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)

![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)